Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt (CAS 1361113-16-7) is a highly specialized, conformationally restricted bifunctional building block designed for advanced medicinal chemistry and lead optimization. It combines a strained four-membered azetidine core—a well-documented bioisostere for larger heterocycles—with a sterically demanding but metabolically stable cyclopropylmethyl amide motif. Supplied as a trifluoroacetic acid (TFA) salt, this compound is engineered to resolve the inherent volatility, hygroscopicity, and oxidative instability commonly associated with free-base secondary amines [1]. For procurement teams and synthetic chemists, this material serves as a premium scaffold to systematically lower lipophilicity (logP), enhance aqueous solubility, and improve the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs) without sacrificing target binding affinity.
Substituting this specific building block with more common analogs—such as piperidine or pyrrolidine derivatives, linear alkyl amides, or the free-base form—introduces significant risks to both manufacturability and final compound performance. Utilizing a piperidine or pyrrolidine core in place of the azetidine ring typically increases the lipophilicity (cLogP) of the final molecule, which can severely degrade aqueous solubility and increase off-target toxicity [1]. Furthermore, replacing the cyclopropylmethyl group with a linear alkyl chain (e.g., propyl or butyl) exposes the molecule to rapid cytochrome P450-mediated omega-oxidation, drastically increasing hepatic clearance. From a processability standpoint, attempting to procure or synthesize the free-base form of this amine often results in an oily, unstable liquid prone to atmospheric carbon dioxide absorption (carbamate formation) and rapid degradation, whereas the TFA salt guarantees a weighable, stoichiometrically precise solid for high-throughput coupling reactions [2].
The incorporation of the four-membered azetidine ring in place of larger, more flexible heterocycles is a proven strategy for improving the developability of drug candidates. Comparative structural analyses demonstrate that substituting a piperidine or pyrrolidine core with an azetidine core consistently reduces the calculated partition coefficient (cLogP) by approximately 1.0 log unit [1]. This reduction in lipophilicity directly correlates with enhanced hydrophilicity, frequently yielding up to a 10-fold increase in aqueous solubility for the resulting APIs compared to their piperidine counterparts [1].
| Evidence Dimension | Aqueous solubility and cLogP reduction |
| Target Compound Data | ~1.0 log unit reduction in cLogP; ~10-fold solubility increase |
| Comparator Or Baseline | Piperidine / Pyrrolidine structural analogs |
| Quantified Difference | 10x improvement in solubility; 1.0 log unit lower lipophilicity |
| Conditions | Standard aqueous buffer assays and computational modeling |
Procuring the azetidine scaffold allows medicinal chemists to rescue highly lipophilic lead compounds that would otherwise fail late-stage solubility and oral bioavailability requirements.
The cyclopropylmethyl group is strategically utilized to impart metabolic resistance while maintaining necessary steric bulk for target engagement. Studies evaluating hepatic clearance (HLM CLint) show that molecules possessing cyclopropylmethyl motifs exhibit significantly lower susceptibility to cytochrome P450-mediated aliphatic oxidation compared to baseline linear alkyl chains (e.g., propyl or butyl groups) [1]. The high angle strain of the cyclopropane ring restricts enzymatic access, thereby decreasing clearance rates and prolonging the in vivo half-life of the synthesized derivatives [1].
| Evidence Dimension | Hepatic clearance (HLM CLint) and oxidative stability |
| Target Compound Data | High resistance to CYP-mediated aliphatic oxidation |
| Comparator Or Baseline | Linear alkyl (propyl/butyl) amides |
| Quantified Difference | Significant reduction in intrinsic clearance rates |
| Conditions | Human Liver Microsomes (HLM) in vitro assays |
Selecting the cyclopropylmethyl variant over simpler alkyl amides is critical for developing drug candidates with viable dosing regimens and extended plasma half-lives.
Small, polar secondary amines are notoriously difficult to handle in their free-base forms, often presenting as volatile, hygroscopic oils that degrade or form carbamates upon exposure to air. The isolation of this compound as a trifluoroacetic acid (TFA) salt transforms it into a highly stable, crystalline solid [1]. This solid form ensures precise gravimetric dispensing and maintains excellent solubility in polar aprotic solvents (such as DMF and DMSO) required for standard amide coupling and SNAr reactions, eliminating the yield variations associated with degrading free-base stocks [1].
| Evidence Dimension | Physical state and stoichiometric reliability |
| Target Compound Data | Stable, weighable crystalline solid (TFA salt) |
| Comparator Or Baseline | Unstable, hygroscopic oil (Free base) |
| Quantified Difference | Elimination of handling-induced degradation and weighing errors |
| Conditions | Ambient laboratory storage and automated library synthesis |
Procuring the TFA salt form is essential for reproducible, high-throughput parallel synthesis where precise stoichiometry and long-term reagent shelf-life are mandatory.
Because it is supplied as a stable, weighable TFA salt, this compound is perfectly suited for automated, high-throughput amide coupling and cross-coupling platforms. It allows process chemists to avoid the in situ free-basing and handling errors associated with volatile liquid amines, ensuring high-fidelity combinatorial library generation [1].
When existing piperidine- or pyrrolidine-based lead compounds suffer from poor aqueous solubility or excessive lipophilicity (high logP), this azetidine building block serves as a direct drop-in bioisostere. It effectively lowers the cLogP and enhances the developability profile of the API without requiring a complete scaffold redesign [1].
In discovery programs where aliphatic oxidation limits a drug candidate's half-life, the cyclopropylmethyl amide moiety provides an ideal solution. It offers the necessary steric bulk to occupy hydrophobic pockets in GPCRs or kinase active sites while resisting the CYP450-mediated clearance that typically degrades linear alkyl chains [1].